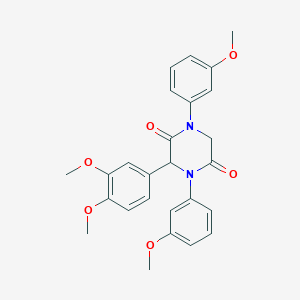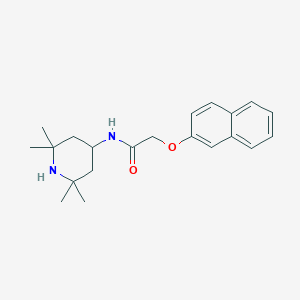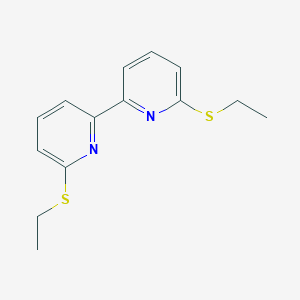
3-(3,4-Dimethoxyphenyl)-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenyl)-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
3-(3,4-Dimethoxyphenyl)-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione has been widely studied for its potential applications in scientific research. One of the most well-known applications of this compound is in the study of Parkinson's disease. This compound has been shown to induce Parkinson's-like symptoms in animals, making it a useful tool for studying the disease and developing new treatments. This compound has also been studied for its potential applications in cancer research, as it has been shown to have anti-tumor activity in some cell lines.
作用機序
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione is not fully understood, but it is thought to act as a mitochondrial toxin. This compound is metabolized to MPP+, which is then taken up by dopaminergic neurons in the brain, where it inhibits mitochondrial respiration and leads to cell death.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its effects on mitochondrial respiration, this compound has been shown to induce oxidative stress, inflammation, and apoptosis in some cell types. This compound has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin.
実験室実験の利点と制限
3-(3,4-Dimethoxyphenyl)-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has well-established applications in the study of Parkinson's disease. However, there are also some limitations to its use. This compound is toxic and must be handled with care, and its effects on different cell types can vary widely.
将来の方向性
There are several future directions for research on 3-(3,4-Dimethoxyphenyl)-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione. One area of interest is in the development of new treatments for Parkinson's disease. This compound has been used to model the disease in animals, and new treatments based on its mechanism of action may be developed. Another area of interest is in the study of this compound's effects on other cell types and in other diseases. Finally, there is a need for further research into the safety and toxicity of this compound, particularly in relation to its potential applications in cancer research.
Conclusion:
In conclusion, this compound, or this compound, is a compound with a variety of scientific research applications. It has been widely studied for its potential applications in Parkinson's disease and cancer research, and its mechanism of action is thought to involve mitochondrial toxicity. While this compound has several advantages for use in lab experiments, it also has some limitations and must be handled with care. There are several future directions for research on this compound, including the development of new treatments for Parkinson's disease and further study of its effects on other diseases and cell types.
合成法
3-(3,4-Dimethoxyphenyl)-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with 3-methoxybenzylamine in the presence of acetic anhydride, followed by cyclization with phosgene. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methoxyphenylhydrazine in the presence of acetic anhydride, followed by cyclization with phosgene. Both of these methods have been used to synthesize this compound with high yields and purity.
特性
分子式 |
C26H26N2O6 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-1,4-bis(3-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O6/c1-31-20-9-5-7-18(14-20)27-16-24(29)28(19-8-6-10-21(15-19)32-2)25(26(27)30)17-11-12-22(33-3)23(13-17)34-4/h5-15,25H,16H2,1-4H3 |
InChIキー |
GHVISAOGAMANBD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furan-2-yl-(7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B242274.png)


![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)
![4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol](/img/structure/B242312.png)
![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242321.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
